![molecular formula C12H7N3O B1445853 Pyrido[2,3-f]quinoxaline-9-carbaldehyde CAS No. 1351516-06-7](/img/structure/B1445853.png)

Pyrido[2,3-f]quinoxaline-9-carbaldehyde

Übersicht

Beschreibung

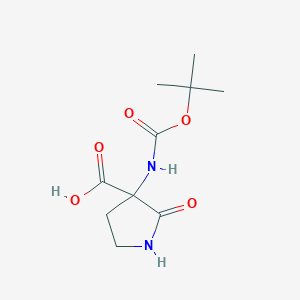

Pyrido[2,3-f]quinoxaline-9-carbaldehyde is an organic heterocyclic compound . It has been used in the development of small-molecule acceptors (SMAs) with a strategy of cascade chlorination . These SMAs play an important role in determining the efficiency of organic solar cells (OSCs) .

Synthesis Analysis

A series of SMAs with pyrido[2,3-b]quinoxaline as a new electron-deficient unit have been developed by combining with the strategy of cascade chlorination . The introduction of chlorine atoms reduces the intramolecular charge transfer effects but elevates the LUMO values .

Molecular Structure Analysis

Density functional theory (DFT) reveals that Py2 with ortho chlorine substituted PyQx and Py5 with two chlorine atoms yield larger dipole moments and smaller π⋅⋅⋅π stacking distances, as compared with the other three acceptors . Moreover, Py2 shows the strongest light absorption capability induced by extended orbit overlap lengths and more efficient packing structures in the dimers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Pyrido[2,3-f]quinoxaline-9-carbaldehyde and its derivatives are synthesized and utilized in various chemical reactions, emphasizing their importance in the field of organic synthesis. The chemical is involved in the straightforward synthesis of pyrimido[4,5-b]quinoline derivatives using microwave irradiation, highlighting its role in the synthesis of flavin analogues. The broader substrate scope and operational simplicity of this method are particularly valuable, enhancing safety for small-scale high-speed synthesis (Quiroga et al., 2010). Furthermore, the reaction of quinoxaline-2-carbaldehyde with ethyl (E)-3-aminocrotonate yielded ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, a structural analog of known antibacterial drugs, demonstrating the compound's significance in creating new medicinal frameworks (Charushin et al., 2004).

Molecular Structures and Electrochemical Properties

The compound's versatility is further exhibited in studies focusing on molecular structures and electrochemical properties. For instance, the reactions of quinoline-2-carbaldehyde (pyridine-2-carbonyl)hydrazone with [RuCl2(PPh3)3] yielded three geometrical isomers with distinct molecular structures, displaying the compound's flexibility in forming complex structures. These structures exhibit unique electrochemical and spectroscopic properties, demonstrating the compound's potential in electrochemical applications (Mori et al., 2014).

Functionalized Heterocyclic Compounds

The compound also plays a crucial role in the synthesis of functionalized heterocyclic compounds. A novel synthetic methodology for pyrido[2',1':2,3]imidazo[4,5-c]quinolines was reported, involving one-pot sequential reactions that highlight the structural diversity and good functional group tolerance. This method provides a straightforward approach to complex compounds, underlining the compound's importance in the creation of heterocyclic frameworks (Fan et al., 2015).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and reaction mechanisms is evident in studies like the one focusing on bismuth(III)-catalyzed rapid synthesis of 2,3-disubstituted quinoxalines in water. The reaction demonstrates the compound's efficacy in cyclocondensation reactions, contributing to the synthesis of pyrido[2,3-b]pyrazine derivatives under mild conditions. This highlights its potential in green chemistry and catalysis (Yadav et al., 2008).

Eigenschaften

IUPAC Name |

pyrido[2,3-f]quinoxaline-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c16-7-9-3-1-8-2-4-10-12(11(8)15-9)14-6-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYZBHRARIVLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC3=NC=CN=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271246 | |

| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-f]quinoxaline-9-carbaldehyde | |

CAS RN |

1351516-06-7 | |

| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)